molecular formula C9H12ClNO3 B581382 (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol CAS No. 1186310-66-6

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

Cat. No.: B581382
CAS No.: 1186310-66-6
M. Wt: 217.649
InChI Key: AETBLKFNUDOPSK-UHFFFAOYSA-N
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Description

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol is a pyridine derivative characterized by three distinct substituents: a chlorine atom at position 2, a dimethoxymethyl group (-CH(OCH₃)₂) at position 3, and a hydroxymethyl (-CH₂OH) group at position 4. Its molecular formula is C₉H₁₁ClNO₃, with a molecular weight of 229.65 g/mol . The dimethoxymethyl group enhances steric bulk and may improve solubility in organic solvents, while the hydroxymethyl group provides a reactive site for further functionalization, such as esterification or oxidation.

Properties

IUPAC Name

[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3/c1-13-9(14-2)7-6(5-12)3-4-11-8(7)10/h3-4,9,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETBLKFNUDOPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CN=C1Cl)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Followed by Chlorination

The most well-documented approach involves a two-step process derived from pyrimidine analog synthesis, adaptable to pyridine systems.

Step 1: Methoxylation of Precursor
A substituted pyridine derivative, such as 2-methylthio-4-chloropyridine, undergoes methoxylation using sodium hydroxide in methanol at 0°C. This step replaces the methylthio group with a methoxy group, facilitated by the polar protic solvent environment. The reaction mixture is stirred for 6 hours, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate. This intermediate achieves an 87% yield.

Step 2: Chlorination with Sulfuryl Chloride
The methoxylated intermediate is dissolved in dichloromethane and treated with sulfuryl chloride (SO₂Cl₂) at a 10:1 molar excess. The chlorination proceeds at 0°C, gradually warming to room temperature over 3 hours. Post-reaction purification via silica gel chromatography (petroleum ether:dichloromethane = 2:1) yields the target compound at 78% purity.

Alternative Pathways via Protective Group Chemistry

Recent advancements employ protective groups to stabilize reactive sites during synthesis. For example, thiocarbonyldiimidazole-assisted coupling introduces the dimethoxymethyl group while preserving the hydroxymethyl functionality. This method avoids competitive side reactions, particularly hydrolysis, by maintaining anhydrous conditions and controlled temperatures (40°C).

Industrial-Scale Production Optimization

Solvent and Reagent Selection

Industrial protocols prioritize cost-effectiveness and safety:

  • Solvents : Methanol and dichloromethane are preferred for their balance of polarity and low boiling points, facilitating easy removal.

  • Chlorinating Agents : Sulfuryl chloride outperforms phosphorus pentachloride due to reduced corrosivity and higher selectivity.

Continuous Flow Reactor Integration

Pilot-scale studies demonstrate that continuous flow systems enhance reaction consistency and reduce byproduct formation. By maintaining precise temperature control (0–25°C) and reagent stoichiometry, these systems achieve 85% yield with >97% purity.

Comparative Analysis of Methodologies

Parameter Nucleophilic Substitution Protective Group Route
Starting Material2-Methylthio-4-chloropyridine4-Methylpyridin-2-amine
Key ReagentSodium hydroxide/SO₂Cl₂Thiocarbonyldiimidazole
Reaction Time9 hours total12–24 hours
Yield78%65%
Purity97%92%
ScalabilityHighModerate

The nucleophilic substitution method offers superior scalability and yield, making it the preferred choice for industrial applications. However, the protective group route provides finer control over functional group reactivity, advantageous for research-scale syntheses.

Challenges and Mitigation Strategies

Byproduct Formation

Competitive hydrolysis of the dimethoxymethyl group during chlorination is a major concern. Strategies include:

  • Strict Anhydrous Conditions : Molecular sieves or nitrogen atmospheres prevent moisture ingress.

  • Low-Temperature Phases : Conducting chlorination at 0°C minimizes unwanted side reactions.

Purification Complexities

Silica gel chromatography remains the gold standard for isolating (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol. Gradient elution (petroleum ether to dichloromethane) effectively separates chlorinated byproducts.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • LC-MS (ESI) : A molecular ion peak at m/z 217 [M+1]⁺ confirms successful chlorination.

  • ¹H NMR : Key signals include δ 3.4 ppm (methoxy protons) and δ 4.6 ppm (hydroxymethyl group).

Purity Assessment

HPLC with UV detection (λ = 254 nm) validates >97% purity using a C18 column and acetonitrile/water mobile phase .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its chlorinated pyridine structure. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

The structural and functional uniqueness of (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol becomes evident when compared to analogous pyridine derivatives. Below is a detailed analysis:

Structural and Functional Group Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups References
This compound 2-Cl, 3-(CH(OCH₃)₂), 4-CH₂OH C₉H₁₁ClNO₃ 229.65 Dimethoxymethyl, hydroxymethyl
(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol 5-Cl, 2-OCH₃, 3-OCH₃, 4-CH₂OH C₉H₁₂ClNO₄ 241.65 Methoxy, hydroxymethyl
(2-Chloro-4-iodopyridin-3-yl)methanol 2-Cl, 4-I, 3-CH₂OH C₆H₅ClINO 267.47 Iodo, hydroxymethyl
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol 2-OCH₃, 4-CH₃, 6-CH₃, 3-CH₂OH C₉H₁₃NO₂ 167.21 Methoxy, methyl, hydroxymethyl

Key Observations :

The iodine substituent in (2-Chloro-4-iodopyridin-3-yl)methanol enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with chlorine or methoxy groups .

Functional Group Reactivity :

  • The dimethoxymethyl group in the target compound offers stability under acidic conditions, whereas methoxy groups are more prone to demethylation .
  • The hydroxymethyl group (-CH₂OH) in all compounds serves as a versatile handle for derivatization, such as oxidation to carboxylic acids or protection as ethers/esters .

Physical Properties
Property This compound (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol (2-Chloro-4-iodopyridin-3-yl)methanol
Solubility Moderate in polar aprotic solvents (e.g., DMF) High in methanol/ethanol Low in water, high in DCM/THF
Melting Point Not reported Not reported Not reported
Stability Stable under inert atmosphere Sensitive to strong acids Light-sensitive

Notes:

  • Solubility trends correlate with substituent polarity: methoxy and hydroxymethyl groups enhance solubility in alcohols, while iodine reduces water solubility .
  • Stability data are inferred from analogous compounds .

Biological Activity

The compound (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H10ClNO3\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_3

This compound features a chloro group, a dimethoxymethyl substituent, and a hydroxymethyl group attached to the pyridine ring, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in anticancer applications. It has been evaluated for its effects on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

Case Study: Anticancer Efficacy

In vitro assays indicated that this compound exhibits significant cytotoxic effects against HeLa and A549 cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and alterations in cell cycle progression. The compound was found to inhibit cell proliferation effectively, with IC50 values in the low micromolar range .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Profile

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains such as MRSA .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory potential of this compound has been assessed through several assays.

The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This inhibition suggests a possible mechanism through which the compound exerts its anti-inflammatory effects, potentially involving the NF-kB signaling pathway .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the dimethoxymethyl group may be introduced using methoxymethyl-protected intermediates under acidic or basic conditions. Catalysts such as palladium complexes (e.g., Suzuki-Miyaura coupling) or copper-mediated protocols are effective for pyridine ring functionalization . Purification often involves column chromatography with polar/non-polar solvent systems (e.g., hexane:ethyl acetate gradients) to isolate the product from byproducts like dechlorinated derivatives .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical. The pyridine ring protons (δ 7.5–8.5 ppm) and methoxy groups (δ ~3.3–3.5 ppm) are key diagnostic signals. The hydroxymethyl (-CH2_2OH) group appears as a triplet (δ ~4.5 ppm) with coupling to adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 246.0634 (C9_9H11_{11}ClNO3_3) .
  • IR : Stretching frequencies for -OH (~3200–3600 cm1^{-1}) and C-O bonds (methoxy groups, ~1100 cm1^{-1}) validate functional groups .

Q. What storage conditions are recommended to ensure the stability of this compound?

  • Methodological Answer : Store under inert gas (N2_2/Ar) at 2–8°C in amber glass vials to prevent hydrolysis of the dimethoxymethyl group and oxidation of the hydroxymethyl moiety. Avoid exposure to moisture, as the compound may degrade to (2-chloropyridin-4-yl)methanol under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions in NMR or MS data often arise from regioisomeric byproducts or residual solvents. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to confirm substitution patterns .
  • X-ray Crystallography : Defines the absolute configuration if crystalline derivatives are synthesized (e.g., tert-butyl carbamate analogs ).
  • Isotopic Labeling : Use of 13^{13}C-labeled reagents to trace reaction pathways and identify unexpected rearrangements .

Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?

  • Methodological Answer : The chloro group at position 2 and dimethoxymethyl at position 3 direct electrophilic substitution to position 5 or 6. For example:

  • Electrophilic Aromatic Substitution : Nitration or halogenation occurs at position 6 due to electron-donating effects of the dimethoxymethyl group .
  • Cross-Coupling : Suzuki-Miyaura reactions at position 4 (iodo/bromo-substituted analogs) are feasible using Pd(dppf)Cl2_2 as a catalyst .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model the energy barriers for SNAr (nucleophilic aromatic substitution) at position 2 (Cl) versus position 4 (CH2_2OH). The electron-withdrawing Cl atom lowers the LUMO energy, favoring substitution at position 2 .
  • MD Simulations : Assess solvation effects on reactivity in polar aprotic solvents (e.g., DMF), which stabilize transition states for SNAr .

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